molecular formula C27H22F2O4 B11151670 3,4-bis[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3,4-bis[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11151670
M. Wt: 448.5 g/mol
InChI Key: REUPYUDXQGXDKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-bis[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the reaction of 2-fluorobenzyl alcohol with a suitable chromenone precursor under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-bis[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3,4-bis[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-bis[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-bis[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H22F2O4

Molecular Weight

448.5 g/mol

IUPAC Name

3,4-bis[(2-fluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C27H22F2O4/c28-22-11-5-1-7-17(22)15-31-24-14-13-20-19-9-3-4-10-21(19)27(30)33-25(20)26(24)32-16-18-8-2-6-12-23(18)29/h1-2,5-8,11-14H,3-4,9-10,15-16H2

InChI Key

REUPYUDXQGXDKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C(=C(C=C3)OCC4=CC=CC=C4F)OCC5=CC=CC=C5F)OC2=O

Origin of Product

United States

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